molecular formula C11H11NO3 B2509332 ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate CAS No. 76142-51-3

ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate

Cat. No.: B2509332
CAS No.: 76142-51-3
M. Wt: 205.213
InChI Key: XEYCJSVIQVHIMY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
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Scientific Research Applications

Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to ethyl (2E)-2-cyano-3-(2-furyl)but-2-enoate, exhibits unique crystal packing interactions, including rare N⋯π, C–H⋯N, and C–H⋯O hydrogen bonds, forming distinct structural arrangements like a zigzag double-ribbon or a 1-D double-column (Zhang, Wu, & Zhang, 2011).

Wittig Reaction Derivatives

In a study focusing on the Wittig reaction, derivatives of furyl(diethoxyphosphoryl)acetic aldehyde, containing ester or cyano groups like this compound, were used to synthesize various enoates and investigate their subsequent chemical transformations (Pevzner, 2017).

Coenzyme NADH Model-Mediated Reactions

A study involving a coenzyme NADH model and ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, closely related to this compound, demonstrated the formation of various debrominated and cyclized products via different mechanisms, showcasing the compound's reactivity in biological model systems (Fang, Liu, Wang, & Ke, 2006).

Synthesis of Trifluoromethyl Quinolines

Research into the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which are structurally related to this compound, has led to the development of new trifluoromethyl quinoline-3-carbonitrile derivatives, highlighting the potential for synthesizing complex organic molecules (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target. If it were used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many cyano-containing compounds are toxic, and furan is a potential carcinogen. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(furan-2-yl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYCJSVIQVHIMY-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=CO1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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